![molecular formula C7H5N3O B2966409 [1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde CAS No. 1373338-09-0](/img/structure/B2966409.png)

[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde

Overview

Description

[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.

Mechanism of Action

Target of Action

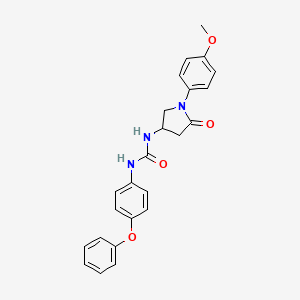

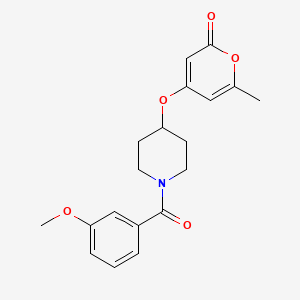

“[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde” is a type of 1,2,4-triazolo[1,5-a]pyridine, which is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

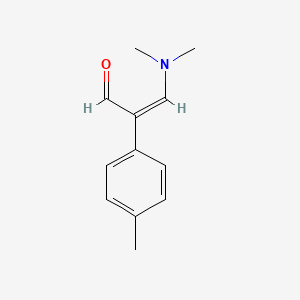

The compound interacts with its targets through a series of biochemical reactions. The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves a tandem reaction using enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This results in the formation of the target compound in a short reaction time .

Biochemical Pathways

The affected pathways include the RORγt, PHD-1, JAK1, and JAK2 pathways . These pathways are involved in various biological processes, including immune response, oxygen sensing, and signal transduction . The compound’s interaction with these targets can lead to changes in these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the resulting changes in the biochemical pathways. For instance, as a JAK1 and JAK2 inhibitor, the compound could potentially inhibit the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis involves a microwave-mediated reaction , suggesting that heat could influence its formation. Additionally, the presence of other molecules could potentially affect the compound’s interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with nitriles in the presence of a heterogeneous catalyst system, such as Cu-Zn/Al-Ti, under atmospheric air . Another method includes the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine, which is effective for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

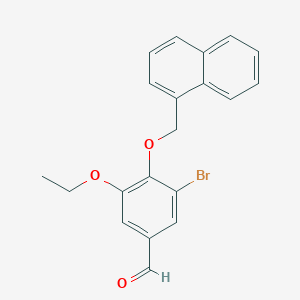

Types of Reactions: [1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized using reagents like Pb(OAc)4 to form 4,6-dinitro[1,2,4]triazolo[1,5-a]pyridines . It can also participate in substitution reactions with electrophiles, leading to the formation of diverse derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like Pb(OAc)4 and reducing agents such as hydrides. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Major Products: The major products formed from the reactions of this compound include various substituted triazolopyridines and their derivatives, which exhibit unique chemical and biological properties .

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . In materials science, the compound is used in the development of advanced materials with unique electronic and optical properties . Additionally, it has applications in the synthesis of bioactive molecules and as a building block for complex chemical structures .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to [1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde include [1,2,4]triazolo[1,5-a]pyrimidines and [1,2,4]triazolo[3,4-a]pyridines . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness: What sets this compound apart is its unique substitution pattern and the specific functional groups attached to the triazolopyridine core. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .

Properties

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-5-6-8-7-3-1-2-4-10(7)9-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSJSIASDICNQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide](/img/structure/B2966328.png)

![2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2966333.png)

![5-Methyl-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl)-1H-pyrazol-3-amine](/img/structure/B2966336.png)

![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966339.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2966340.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2966347.png)